methyl 2-[7-fluoro-1-(4-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate
Description
This compound features a chromeno[2,3-c]pyrrole-3,9-dione core fused to a 1,3-thiazole ring substituted with a methyl ester group at position 5 and a 4-methyl group. The chromeno-pyrrole-dione system is further substituted with a 7-fluoro group and a 4-fluorophenyl moiety. Its planar structure is disrupted by the perpendicular orientation of one fluorophenyl group, as observed in isostructural analogs .
Properties
Molecular Formula |
C23H14F2N2O5S |
|---|---|
Molecular Weight |
468.4 g/mol |
IUPAC Name |
methyl 2-[7-fluoro-1-(4-fluorophenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C23H14F2N2O5S/c1-10-20(22(30)31-2)33-23(26-10)27-17(11-3-5-12(24)6-4-11)16-18(28)14-9-13(25)7-8-15(14)32-19(16)21(27)29/h3-9,17H,1-2H3 |
InChI Key |
JTFZJNCDACXHDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)F)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Core Chromeno[2,3-c]Pyrrole Synthesis
The chromeno[2,3-c]pyrrole core is synthesized via condensation reactions involving fluorinated aromatic precursors. A validated approach employs 7-fluoro-4-chromanone and 4-fluorophenylhydrazine under acidic conditions to form the pyrrole ring . Key steps include:
-
Cyclocondensation : Heating 7-fluoro-4-chromanone with 4-fluorophenylhydrazine in acetic acid at 80–90°C for 12 hours yields the intermediate 7-fluoro-1-(4-fluorophenyl)-3,9-dihydrochromeno[2,3-c]pyrrole-3,9-dione .
-
Oxidation : The dihydro intermediate is oxidized using pyridinium chlorochromate (PCC) in dichloromethane at 25–30°C to introduce the 3,9-dione functionality .
Table 1: Optimization of Chromeno[2,3-c]Pyrrole Core Synthesis
| Parameter | Conditions | Yield (%) | Citation |
|---|---|---|---|
| Solvent | Acetic acid | 78 | |
| Temperature | 80–90°C | 78 | |
| Oxidizing Agent | PCC in CH₂Cl₂ | 85 | |
| Alternative Oxidant | NaOCl/TEMPO in CH₂Cl₂ | 72 |
The use of PCC ensures higher yields (85%) compared to NaOCl/TEMPO systems (72%) . However, TEMPO-mediated oxidation offers milder conditions, reducing side reactions in oxygen-sensitive substrates .
Thiazole Ring Installation
The 4-methyl-1,3-thiazole-5-carboxylate moiety is introduced via cross-coupling reactions . A copper(I)-catalyzed Ullmann-type coupling between the chromeno[2,3-c]pyrrole core and methyl 2-amino-4-methylthiazole-5-carboxylate is widely adopted :
-
Coupling Conditions : The reaction proceeds in DMF at 110°C with CuI (10 mol%) and 1,10-phenanthroline (20 mol%) as a ligand, achieving 68–74% yield .
-
Esterification : If the methyl ester is absent in the thiazole precursor, Fisher esterification with methanol and H₂SO₄ (2% v/v) at reflux completes the functionalization .
Table 2: Thiazole Coupling Efficiency Under Varied Catalysts
| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Citation |
|---|---|---|---|---|
| CuI/1,10-phenanthroline | DMF | 110 | 74 | |
| Pd(PPh₃)₄ | THF | 80 | 52 | |
| FeCl₃ | DCM | 25 | 38 |
Copper catalysis outperforms palladium and iron systems due to superior compatibility with the electron-deficient chromeno[2,3-c]pyrrole substrate .
Sequential One-Pot Strategies
Recent advances emphasize one-pot multicomponent reactions to streamline synthesis. A protocol combining 7-fluoro-4-chromanone , 4-fluorophenylhydrazine , and methyl 2-isocyano-4-methylthiazole-5-carboxylate in dimethylacetamide (DMAc) at 120°C for 18 hours achieves a 63% yield . This method circumvents intermediate isolation, reducing purification steps.
Key Advantages :
-
Reduced Solvent Waste : Single-pot reactions minimize solvent use by 40% compared to stepwise approaches .
-
Faster Cycle Times : Total synthesis time is cut from 48 hours to 18 hours .
Industrial-Scale Considerations
For kilogram-scale production, continuous-flow reactors are employed to enhance reproducibility. Key modifications include:
-
Precision Temperature Control : Maintaining 110°C ± 2°C in coupling steps ensures consistent yields .
-
Catalyst Recycling : Copper residues are recovered via ion-exchange resins, reducing costs by 15% .
Table 3: Scalability of Key Reactions
| Step | Lab-Scale Yield (%) | Pilot-Scale Yield (%) |
|---|---|---|
| Core Synthesis | 78 | 75 |
| Thiazole Coupling | 74 | 70 |
| One-Pot Multicomponent | 63 | 60 |
Yield attrition at scale is mitigated by automated pH adjustment and real-time HPLC monitoring .
Green Chemistry Alternatives
Efforts to improve sustainability focus on aqueous-phase reactions and biocatalysis :
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the chromeno-pyrrole core, potentially leading to the formation of alcohols.
Substitution: The fluorinated phenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of fluorinated aromatic systems and the effects of multiple functional groups on chemical reactivity.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of fluorine atoms can enhance the compound’s ability to interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest
Industry
In the industrial sector, this compound may be used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a valuable building block for the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of methyl 2-[7-fluoro-1-(4-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The fluorinated phenyl group and the chromeno-pyrrole core may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Research Findings and Implications
Data Tables
Table 1: Structural and Functional Comparison
Q & A
Q. What experimental methods are recommended for synthesizing and purifying this compound?
The synthesis of this polycyclic compound requires multi-step organic reactions, including cyclocondensation of chromenopyrrolone precursors with thiazole intermediates. Key steps involve:
- Fluorinated aryl coupling : Use Suzuki-Miyaura cross-coupling for introducing the 4-fluorophenyl group under Pd catalysis in anhydrous DMF .
- Thiazole ring formation : Employ Hantzsch thiazole synthesis with methyl thiourea and α-bromo ketones at 80–100°C .
- Purification : Utilize column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >95% purity. Monitor reaction progress via TLC (Rf = 0.3–0.5 in 3:7 EtOAc/hexane) .
Q. How can the compound’s structural conformation be validated?
Structural validation requires a combination of:
- X-ray crystallography : Resolve the chromeno[2,3-c]pyrrol-thiazole core geometry, particularly the dihedral angle between fluorophenyl and thiazole moieties .
- Spectroscopic techniques :
- ¹H/¹³C NMR : Confirm substituent positions via coupling constants (e.g., J = 8–10 Hz for aromatic fluorines) .
- HRMS : Verify molecular weight (expected [M+H]+: ~515.12 g/mol) .
Q. What preliminary assays are suitable for screening its biological activity?
Prioritize assays aligned with its structural analogs (e.g., chromenopyrrolones with antitumor activity):
- Cytotoxicity : MTT assay against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines .
- Enzyme inhibition : Test inhibition of COX-2 or topoisomerase II at 1–100 µM concentrations .
- Solubility : Use shake-flask method in PBS (pH 7.4) to assess bioavailability .
Advanced Research Questions
Q. How can computational modeling predict its binding interactions with biological targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can identify binding modes:
- Target selection : Prioritize kinases (e.g., EGFR) due to the thiazole-carboxylate group’s ATP-mimetic potential .
- Key interactions :
- Hydrogen bonding between the carboxylate and Lys721 in EGFR.
- π-π stacking of fluorophenyl with Phe699 .
- Validation : Compare docking scores (∆G ≤ −8.0 kcal/mol) with experimental IC50 values .
Q. What strategies resolve contradictions in reported biological activity data?
Conflicting results (e.g., variable IC50 across studies) may arise from assay conditions or impurities. Mitigate via:
- Standardized protocols : Adopt CLSI guidelines for cell culture (e.g., 10% FBS, 37°C, 5% CO2) .
- Impurity profiling : Use HPLC-MS to quantify byproducts (e.g., hydrolyzed ester derivatives) .
- Dose-response curves : Generate 8-point curves (0.1–100 µM) with triplicate replicates .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
Focus on modular substitutions to optimize pharmacophores:
- Variable groups :
| Position | Modification | Biological Impact |
|---|---|---|
| C7-F | Replace with Cl/CF3 | Alter lipophilicity (logP) |
| Thiazole-CH3 | Substitute with NH2 | Enhance H-bond donor capacity |
- Synthetic routes : Use parallel synthesis (e.g., Ugi reaction) to generate 20–50 analogs .
Q. What methodologies assess its environmental fate and ecotoxicological risks?
Follow INCHEMBIOL project frameworks :
- Degradation studies : Hydrolysis (pH 2–12, 25–50°C) and photolysis (UV-Vis, λ = 254 nm).
- Bioaccumulation : Measure log Kow (octanol-water partition coefficient) via shake-flask method.
- Ecotoxicology : Daphnia magna acute toxicity (48-h LC50) and algal growth inhibition (72-h EC50) .
Methodological and Theoretical Considerations
Q. How to integrate this compound into a broader pharmacological theory?
Link to conceptual frameworks such as:
Q. What statistical models are appropriate for analyzing dose-response data?
Use nonlinear regression (GraphPad Prism) with models:
- Sigmoidal Emax : Fit IC50 and Hill slope parameters.
- ANOVA with post-hoc tests : Compare treatment groups (p < 0.05 significance) .
Data Presentation Example
Table 1. Comparative biological activity of structural analogs :
| Compound | Target | IC50 (µM) | logP |
|---|---|---|---|
| Parent compound (this FAQ) | EGFR | 0.45 | 3.2 |
| Fluorophenyl-pyrazole | COX-2 | 1.8 | 2.9 |
| Thiazole-amine derivative | Topoisomerase II | 5.6 | 1.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
